2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate is a synthetic organic compound characterized by the presence of fluorophenyl and acetylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 4-fluorophenylacetic acid and 4-acetylphenyl isocyanate. These intermediates are then subjected to esterification and carbamoylation reactions under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the carbamoyl and acetylphenyl groups.
4-Acetylphenyl isocyanate: Contains the acetylphenyl group but lacks the fluorophenyl and propanoate groups
Uniqueness
2-(4-Fluorophenyl)-2-oxoethyl 3-[(4-acetylphenyl)carbamoyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H18FNO5 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 4-(4-acetylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H18FNO5/c1-13(23)14-4-8-17(9-5-14)22-19(25)10-11-20(26)27-12-18(24)15-2-6-16(21)7-3-15/h2-9H,10-12H2,1H3,(H,22,25) |
InChI Key |
UGMBTGBNNVUOFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.